2-Chloro-3,5-dinitrobenzoyl chloride

Catalog No.
S8837543
CAS No.
M.F
C7H2Cl2N2O5
M. Wt
265.00 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3,5-dinitrobenzoyl chloride

Product Name

2-Chloro-3,5-dinitrobenzoyl chloride

IUPAC Name

2-chloro-3,5-dinitrobenzoyl chloride

Molecular Formula

C7H2Cl2N2O5

Molecular Weight

265.00 g/mol

InChI

InChI=1S/C7H2Cl2N2O5/c8-6-4(7(9)12)1-3(10(13)14)2-5(6)11(15)16/h1-2H

InChI Key

QFGXKJGQMYAPIM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Cl)[N+](=O)[O-])[N+](=O)[O-]

2-Chloro-3,5-dinitrobenzoyl chloride is an organic compound characterized by the presence of a chloro group and two nitro groups attached to a benzoyl chloride structure. Its molecular formula is C7H3ClN2O5C_7H_3ClN_2O_5 and it has a molecular weight of approximately 219.56 g/mol. The compound is typically a yellow crystalline solid with a melting point of 68–69 °C . It is known for its role as an acyl chloride derivative of 3,5-dinitrobenzoic acid, making it significant in various chemical synthesis applications.

Involving 2-chloro-3,5-dinitrobenzoyl chloride include:

  • Formation of Esters: It can react with alcohols to form esters, which are useful in organic synthesis.
  • Acylation Reactions: It serves as an acylating agent for amines and other nucleophiles, facilitating the introduction of the dinitrobenzoyl group into various organic molecules.
  • Derivatization: This compound is often utilized in the derivatization of alcohols and amines for analytical purposes, particularly in chromatography and mass spectrometry .

The synthesis of 2-chloro-3,5-dinitrobenzoyl chloride can be achieved through several methods:

  • From 3,5-Dinitrobenzoic Acid:
    • Reacting 3,5-dinitrobenzoic acid with phosphorus pentachloride or thionyl chloride yields the corresponding acyl chloride.
    • Typical reaction conditions involve heating the acid with the chlorinating agent in an inert solvent like pyridine to manage by-products .
  • Alternative Methods:
    • The compound can also be synthesized by chlorination of 3,5-dinitrobenzoic acid using reagents like phosphorus trichloride under controlled conditions .

2-Chloro-3,5-dinitrobenzoyl chloride finds applications primarily in:

  • Organic Synthesis: As a versatile reagent for introducing dinitrobenzoyl groups into various organic compounds.
  • Analytical Chemistry: Used for derivatization in chromatographic analyses to improve detection sensitivity and specificity.
  • Pharmaceutical Research: Potentially utilized in the development of new drugs by modifying existing compounds to enhance their biological activity or stability .

Interaction studies involving 2-chloro-3,5-dinitrobenzoyl chloride focus on its reactivity with nucleophiles such as amines and alcohols. These studies are crucial for understanding how this compound can modify biological molecules or facilitate new synthetic pathways. For example, its ability to acylate amino acids has been explored in various analytical techniques .

Several compounds share structural similarities with 2-chloro-3,5-dinitrobenzoyl chloride. Here is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
3,5-Dinitrobenzoic AcidC₇H₄N₂O₅Lacks chloro group; used directly in derivatization.
2-Chloro-3,5-dinitropyridineC₅H₂ClN₃O₄Contains a pyridine ring; different reactivity profile.
2-Chloro-4-nitrobenzoic AcidC₇H₄ClN₃O₄Contains one nitro group; used in different synthetic routes.
2-Chloro-3,5-dinitrobenzotrifluorideC₇H₂ClF₃N₂O₄Contains trifluoromethyl group; distinct electronic properties.

The uniqueness of 2-chloro-3,5-dinitrobenzoyl chloride lies in its specific combination of reactive groups (chloro and nitro) that facilitate its use as an acylating agent while being stable enough for various synthetic applications .

The development of 2-chloro-3,5-dinitrobenzoyl chloride emerged from mid-20th-century efforts to expand the reactivity of aromatic acyl chlorides. While its parent compound, 3,5-dinitrobenzoyl chloride, was first synthesized in the early 1900s for derivatizing alcohols and amines, the introduction of a chlorine substituent at the 2-position aimed to modulate electronic effects and steric hindrance. This modification, likely inspired by halogen-directed substitution patterns in dyestuff chemistry, created a compound with distinct reactivity profiles suitable for specialized synthetic applications.

Nomenclature and Structural Identification

IUPAC Name: 2-Chloro-3,5-dinitrobenzoyl chloride
Molecular Formula: $$ \text{C}7\text{H}2\text{ClN}2\text{O}5 $$
Key Structural Features:

  • Benzene ring with three substituents:
    • Chlorine at position 2
    • Nitro groups at positions 3 and 5
    • Acyl chloride (-COCl) at position 1

      Spectroscopic Characteristics:

      While specific spectral data remain underrepresented in available literature, the compound’s structure can be inferred through comparative analysis:
  • IR Spectroscopy: Expected strong absorption at ~1770 cm$$^{-1}$$ (C=O stretch of acyl chloride) and ~1530–1350 cm$$^{-1}$$ (asymmetric/symmetric NO$$_2$$ stretches).
  • NMR: Anticipated deshielding of aromatic protons due to electron-withdrawing nitro and chloro groups, though the lack of protons adjacent to substituents may limit $$ ^1\text{H} $$-NMR utility.

Significance in Organic Synthesis and Analytical Chemistry

The compound’s dual functionality—combining the reactivity of an acyl chloride with the electronic effects of nitro and chloro groups—makes it invaluable for:

  • Derivatization Protocols: Enhances detection of alcohols and amines in chromatographic analyses via formation of UV-active derivatives.
  • Peptide Modification: Selective acylation of amino acid side chains in bioconjugation strategies.
  • Polymer Chemistry: Serves as a crosslinking agent in synthesizing nitroaromatic polymers with tailored thermal stability.

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Exact Mass

263.9340766 g/mol

Monoisotopic Mass

263.9340766 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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